methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds . It includes a fluorophenyl group, an ethylamino group, a carbonyl group, and a tetrahydropyrazolo[1,5-a]pyrazine ring, all attached to a methyl ester .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a different part of the ring structure. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of bicyclic structure composed of two fused pyrazole rings . Attached to this ring are several other functional groups, including a fluorophenyl group, an ethylamino group, and a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The various functional groups within the molecule could potentially undergo a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, molecular weight, and the presence of various functional groups would all influence its properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 5-[2-(4-fluorophenyl)ethylcarbamoyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-25-16(23)15-10-14-11-21(8-9-22(14)20-15)17(24)19-7-6-12-2-4-13(18)5-3-12/h2-5,10H,6-9,11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIERKJJUTFEHSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCN(CC2=C1)C(=O)NCCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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